![molecular formula C25H19NO4 B2626314 [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate CAS No. 953015-85-5](/img/structure/B2626314.png)

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

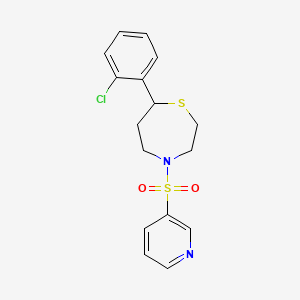

The molecular structure of “(5-(p-tolyl)isoxazol-3-yl)methyl 9H-xanthene-9-carboxylate” is complex, with a total of 39 bonds. These include 24 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 1 double bond, and 17 aromatic bonds. The structure also features 1 five-membered ring, 2 six-membered rings, and 1 ester .Applications De Recherche Scientifique

Xanthones and Isoxazolines in Medicinal Chemistry

Xanthones and isoxazolines are compounds known for their wide range of biological activities. The structural scaffold of xanthones, which includes the xanthene core modified by various functional groups, contributes to their pharmacological properties.

Xanthones in African Medicinal Plants

Xanthones, derived from medicinal plants in Africa, have demonstrated antimicrobial, cytotoxic, and enzyme inhibitory effects due to their tricyclic scaffold and substituents (Mazimba et al., 2013). These compounds are primarily isolated from the Guttiferae family and have shown significant biological activity, indicating the potential for therapeutic applications.

Isoxazoline as Anticancer Agents

Isoxazoline derivatives, another class of nitrogen and oxygen-containing heterocycles, have been recognized for their anticancer properties. Natural products containing isoxazoline groups have been investigated for their potential as chemotherapeutic agents, demonstrating the importance of this structural motif in medicinal chemistry (Kaur et al., 2014).

Applications in Polymer and Material Science

Xylan Derivatives

The chemical modification of xylan to produce ethers and esters with specific functional properties showcases the utility of oxygenated heterocycles in material science. These derivatives have applications ranging from drug delivery nanoparticles to paper strength additives and antimicrobial agents (Petzold-Welcke et al., 2014).

Environmental and Analytical Chemistry

Corrosion Inhibition

The study of tolyltriazole, a molecule related to the isoxazole moiety, as a corrosion inhibitor for copper highlights the application of such compounds in protecting metals from corrosive environments (Walker, 1976). This underscores the broader utility of isoxazole derivatives in industrial applications.

Mécanisme D'action

Target of action

Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . Xanthene derivatives are also known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Mode of action

The mode of action of oxazole and xanthene derivatives can vary greatly depending on the specific compound and its molecular structure. Some oxazole derivatives have been found to inhibit key enzymes or proteins involved in disease processes . Similarly, some xanthene derivatives have been found to interact with various biological targets, leading to changes in cellular processes .

Biochemical pathways

The biochemical pathways affected by oxazole and xanthene derivatives can also vary widely. Some oxazole derivatives have been found to affect pathways involved in inflammation, cancer, and microbial infections . Xanthene derivatives have been found to affect various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of oxazole and xanthene derivatives can vary greatly depending on the specific compound and its molecular structure. These properties can influence the bioavailability of the compound and its ability to reach its target sites in the body .

Result of action

The molecular and cellular effects of oxazole and xanthene derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and survival .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of oxazole and xanthene derivatives .

Propriétés

IUPAC Name |

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO4/c1-16-10-12-17(13-11-16)23-14-18(26-30-23)15-28-25(27)24-19-6-2-4-8-21(19)29-22-9-5-3-7-20(22)24/h2-14,24H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCWGCDYQXLSKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,3-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2626231.png)

![2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2626236.png)

![N-[2-[1-(2-Chlorophenyl)ethyl-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2626237.png)

![N'-{(E)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2626239.png)

![2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2626241.png)

![4-fluoro-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B2626244.png)

![[(2,6-dimethylphenyl)carbamoyl]methyl quinoline-2-carboxylate](/img/structure/B2626245.png)

![3,6-dichloro-N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2626250.png)

![N-(3-chloro-4-fluorophenyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2626252.png)